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  • Product: methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate
  • CAS: 1172351-19-7

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate: A Technical Guide

Executive Summary The functionalization of highly substituted pyrazoles is a critical pathway in the development of advanced pharmaceutical intermediates (such as Bruton's Tyrosine Kinase inhibitors) and high-density ene...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted pyrazoles is a critical pathway in the development of advanced pharmaceutical intermediates (such as Bruton's Tyrosine Kinase inhibitors) and high-density energetic materials. This whitepaper provides an in-depth, mechanistically grounded protocol for the synthesis of methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate . By moving away from classical, hazardous alkylation conditions, this guide details a scalable, self-validating SN​2 workflow that maximizes yield while ensuring operational safety.

Mechanistic Rationale & Retrosynthetic Logic

Regiochemical Symmetry

A persistent challenge in the N -alkylation of pyrazoles is the formation of inseparable N1 and N2 regioisomers. However, the starting material, 3,5-dibromo-4-nitro-1H-pyrazole, possesses structural symmetry. Because identical bromine atoms occupy both the 3- and 5-positions flanking the nitrogen atoms, alkylation at either nitrogen face yields the exact same product. This intrinsic symmetry dictates a highly efficient retrosynthetic strategy, eliminating the need for transient protecting groups or complex chromatographic resolutions.

pKa Modulation and Base Selection

The causality behind our choice of reagents lies in the electronic properties of the pyrazole ring. Unsubstituted pyrazole is a weak acid ( pKa​≈14.5 ). However, the introduction of a strongly electron-withdrawing nitro group at the 4-position, compounded by the inductive (-I) effects of two bromine atoms, drastically lowers the pKa​ of the N-H proton to approximately 3–4.

Historically, pyrazole alkylations relied on aggressive bases like Sodium Hydride (NaH) in Dimethylformamide (DMF) [1]. Given the extreme acidity of 3,5-dibromo-4-nitro-1H-pyrazole, such hazardous conditions are synthetically obsolete. Instead, a mild, heterogeneous base like Potassium Carbonate ( K2​CO3​ ) is thermodynamically sufficient to quantitatively generate the active pyrazolide anion [2]. Utilizing K2​CO3​ in Acetonitrile (MeCN) prevents the risk of exothermic hydrogen gas evolution and thermal runaway associated with NaH/DMF systems [3].

Mechanism SM 3,5-dibromo-4-nitro- 1H-pyrazole (Symmetric) Base K2CO3 (Base) Deprotonation SM->Base -H+ Anion Pyrazolide Anion (Nucleophile) Base->Anion Prod Methyl 2-(3,5-dibromo- 4-nitro-1H-pyrazol-1-yl)acetate (Target) Anion->Prod SN2 Attack Elec Methyl Bromoacetate (Electrophile) Elec->Prod Alkylation

Figure 1: Mechanistic pathway for the N-alkylation of 3,5-dibromo-4-nitro-1H-pyrazole.

Process Chemistry & Experimental Workflow

Stoichiometry and Reagent Profile

To ensure the reaction is driven to absolute completion, an excess of base is utilized to irreversibly capture the generated hydrobromic acid (as KBr and KHCO3​ ). Methyl bromoacetate is selected over methyl chloroacetate because the bromide ion is a superior leaving group, which kinetically favors the SN​2 displacement at lower temperatures.

Table 1: Quantitative Reagent Profile (36.9 mmol Scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeFunctionHazard Profile
3,5-dibromo-4-nitro-1H-pyrazole270.871.0010.0 gStarting MaterialIrritant, Energetic
Methyl bromoacetate152.971.204.2 mLAlkylating AgentLachrymator
Potassium carbonate ( K2​CO3​ )138.213.0015.3 gBaseMild Irritant
Acetonitrile (MeCN)41.05-100 mLSolventFlammable
Step-by-Step Experimental Protocol
  • Reactor Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Deprotonation Phase: Charge the flask with 3,5-dibromo-4-nitro-1H-pyrazole (10.0 g, 36.9 mmol) and anhydrous K2​CO3​ (15.3 g, 110.7 mmol). Add 100 mL of MeCN. Stir the suspension at 25 °C for 30 minutes. Causality: This pre-stirring ensures complete deprotonation, forming the deep-yellow pyrazolide anion before the electrophile is introduced.

  • Electrophile Addition: Using a syringe, add methyl bromoacetate (4.2 mL, 44.3 mmol) dropwise over 10 minutes. Causality: Dropwise addition prevents localized concentration spikes, mitigating bis-alkylation or ester hydrolysis side reactions.

  • Thermal Activation: Elevate the temperature to 80 °C (gentle reflux) and stir for 12 hours.

  • Aqueous Workup: Cool the mixture to room temperature. Quench by pouring into 200 mL of distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×100 mL).

  • Isolation: Wash the combined organic layers with brine (100 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Workflow Step1 1. Reactor Charging Suspend Pyrazole + K2CO3 in MeCN Step2 2. Electrophile Addition Dropwise addition of Methyl Bromoacetate at 25°C Step1->Step2 Step3 3. Thermal Activation Heat to 80°C for 12 hours under N2 Step2->Step3 Step4 4. In-Process Control TLC/HPLC to confirm >98% conversion Step3->Step4 Step5 5. Aqueous Workup Quench with H2O, Extract with EtOAc Step4->Step5 Step6 6. Isolation Concentration & Silica Gel Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the N-alkylation process.

Downstream Processing & Analytical Validation

In-Process Controls (IPC) as a Self-Validating System

A robust protocol must be self-validating. During the thermal activation phase (Step 4), reaction progress is monitored via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent.

  • Validation Metric: The starting pyrazole possesses a highly polar, acidic N-H bond, causing it to streak or exhibit a low Rf​ value on normal-phase silica. The target molecule, methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate, is fully alkylated and highly lipophilic, eluting cleanly with a significantly higher Rf​ .

  • Visual Cue: The initial deep-yellow color of the pyrazolide anion will noticeably fade as the nucleophile is consumed, providing an immediate visual indicator of reaction completion.

Spectral Signatures & Structural Confirmation

Upon isolation, the structural integrity of the product must be verified using precise analytical markers:

  • 1 H NMR Spectroscopy ( CDCl3​ ): The complete disappearance of the broad N-H proton signal ( >13.0 ppm) confirms total consumption of the starting material. The diagnostic signals for the product are a sharp singlet integrating to 2H at ≈5.1 ppm (the N−CH2​ methylene bridge) and a sharp singlet integrating to 3H at ≈3.8 ppm (the −OCH3​ ester methyl group).

  • Mass Spectrometry (ESI+): Because the molecule contains two bromine atoms, the mass spectrum will exhibit a highly characteristic 1:2:1 triplet isotopic pattern for the [M+H]+ ion (corresponding to the 79Br79Br , 79Br81Br , and 81Br81Br permutations). The presence of this distinct isotopic cluster is absolute confirmation of the dibrominated pyrazole core.

References

  • US5663366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair. Google Patents.
  • US20220213092A1 - Bicyclic pyrazole bruton's tyrosine kinase inhibitors. Google Patents.
  • Dalinger, I. L., et al. - N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. ResearchGate.
Exploratory

Technical Whitepaper: Physicochemical Profiling and Orthogonal Reactivity of Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate

Executive Summary In modern medicinal chemistry and agrochemical development, the pyrazole ring represents a privileged scaffold. Among its highly functionalized derivatives, methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the pyrazole ring represents a privileged scaffold. Among its highly functionalized derivatives, methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate (Formula: C₆H₅Br₂N₃O₄) stands out as a versatile, electron-deficient building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and synthetic utility. Designed for drug development professionals and synthetic chemists, this guide bridges the gap between theoretical molecular dynamics and field-proven benchtop protocols.

Structural Architecture and Physicochemical Profile

The molecular architecture of methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate is defined by a "push-pull" electronic environment. The highly electron-withdrawing nitro group at the C-4 position drastically reduces the electron density of the pyrazole core. This effect is compounded by the inductive withdrawal of the two bromine atoms at C-3 and C-5. Furthermore, the N-1 position is capped with a methyl acetate group, which breaks the tautomeric symmetry of the pyrazole ring and establishes a clear regiochemical hierarchy for downstream functionalization.

According to chemical substance databases and supplier catalogs , the core properties are summarized below.

Table 1: Physicochemical Data and Synthetic Implications
PropertyValueRationale / Implication
Molecular Formula C₆H₅Br₂N₃O₄High halogen content provides distinct isotopic signatures for mass spectrometry.
Molecular Weight 342.93 g/mol Relatively high starting MW; requires careful monitoring of lipophilicity in drug design.
LogP (Estimated) 2.5 – 3.0The lipophilic bromine atoms are balanced by the polar nitro and ester groups, making it soluble in polar aprotic solvents (DMF, DMSO).
H-Bond Donors 0Lack of N-H or O-H bonds prevents unwanted intermolecular hydrogen bonding, ensuring high solubility in organic media.
H-Bond Acceptors 6The nitro, ester, and pyrazole nitrogens provide multiple interaction sites for target binding or solvent coordination.
Rotatable Bonds 3Flexibility is restricted to the N-1 acetate side chain, maintaining a rigid heteroaromatic core.

Mechanistic Reactivity: The Push-Pull Dynamics

The true value of this molecule lies in its orthogonal reactivity. The distinct functional groups can be addressed independently without cross-reactivity, provided the reaction conditions are strictly controlled.

  • Regioselective SNAr at C-5: The electron-withdrawing nitro group at C-4 activates both the C-3 and C-5 bromines toward Nucleophilic Aromatic Substitution (SNAr). However, the steric and electronic influence of the N-1 acetate group makes the C-5 position significantly more electrophilic. As documented in recent patent literature regarding , nucleophiles (such as primary and secondary amines) will preferentially attack the C-5 bromine, forming a stabilized Meisenheimer complex before eliminating the bromide ion.

  • Ester Hydrolysis: The methyl ester on the N-1 side chain can be cleanly hydrolyzed to the corresponding carboxylic acid under mild basic conditions, providing a handle for subsequent amide coupling.

  • Nitro Reduction: The C-4 nitro group can be reduced to an amine (e.g., using Pd/C with H₂ or Fe/HCl), opening pathways to synthesize fused bicyclic systems (like pyrazolo-pyrimidines).

Reactivity Core Methyl 2-(3,5-dibromo-4-nitro -1H-pyrazol-1-yl)acetate SNAr Nucleophilic Aromatic Substitution (SNAr) at C-5 Core->SNAr Amines/Thiols Hydrolysis Ester Hydrolysis to Acetic Acid Core->Hydrolysis LiOH/NaOH Reduction Nitro Reduction to Amine Core->Reduction Pd/C, H2 or Fe/HCl Coupling Palladium-Catalyzed Cross-Coupling at C-3 Core->Coupling Boronic Acids, Pd(0)

Fig 1. Divergent synthetic reactivity pathways of the functionalized pyrazole core.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.

Protocol A: Regioselective SNAr with Amines at C-5

Objective: Selectively displace the C-5 bromine with a secondary amine while leaving the C-3 bromine and N-1 ester intact.

Causality & Reagent Selection:

  • Solvent (Anhydrous DMF): A high dielectric constant is required to stabilize the polar transition state of the SNAr reaction.

  • Base (DIPEA): N,N-Diisopropylethylamine is chosen because its steric bulk prevents it from acting as a competing nucleophile, while efficiently scavenging the HBr byproduct to prevent acidification of the reaction matrix.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate (1.0 equivalent) in anhydrous DMF to achieve a 0.2 M concentration.

  • Reagent Addition: Add DIPEA (2.0 equivalents) followed by the desired amine nucleophile (1.1 equivalents). Note: A slight excess of the nucleophile ensures complete conversion without driving di-substitution.

  • Thermal Activation: Heat the reaction mixture to 60–80 °C.

  • Self-Validating Analytical Check (LC-MS): Monitor the reaction at 2-hour intervals. The starting material possesses a distinct 1:2:1 isotopic mass signature due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). Successful mono-substitution at C-5 is confirmed when the product mass emerges exhibiting a 1:1 isotopic signature (indicating a single remaining bromine at C-3).

  • Workup: Quench the reaction with ice water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Dissolve starting material in anhydrous DMF (0.2 M) Step2 2. Add DIPEA (2.0 eq) and Nucleophile (1.1 eq) Step1->Step2 Step3 3. Heat at 60-80°C Monitor by LC-MS (Isotope Check) Step2->Step3 Step4 4. Aqueous Workup (EtOAc / 5% LiCl / Brine) Step3->Step4 Step5 5. Flash Chromatography (Silica, Hex/EtOAc) Step4->Step5

Fig 2. Standardized workflow for regioselective SNAr at the pyrazole C-5 position.

Protocol B: Mild Ester Hydrolysis

Objective: Convert the N-1 methyl ester to a carboxylic acid without displacing the labile bromines.

Step-by-Step Methodology:

  • Dissolve the pyrazole intermediate in a 3:1:1 mixture of THF/Methanol/Water. Causality: This solvent system ensures full solubilization of the lipophilic starting material while providing the necessary aqueous environment for hydrolysis.

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 equivalents). Causality: LiOH is a mild base that efficiently hydrolyzes the ester without triggering unwanted nucleophilic attack on the brominated ring carbons.

  • Stir at room temperature for 4 hours.

  • Monitor via TLC. Upon consumption of the starting material, concentrate the organic solvents in vacuo.

  • Acidify the remaining aqueous layer with 1M HCl to pH ~3 to precipitate the free carboxylic acid. Filter and dry under high vacuum.

Conclusion

Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate is a highly programmable intermediate. By understanding the push-pull electronic effects dictated by its nitro and bromine substituents, researchers can leverage orthogonal reaction conditions to build complex, multi-cyclic pharmaceutical agents with absolute regiochemical fidelity.

References

  • Bicyclic pyrazole bruton's tyrosine kinase inhibitors (US20220213092A1)
  • methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate - Substance Database Source: NextSDS URL:[Link]

  • Santa Cruz Biotechnology, Inc. Chemical Catalog (sc-328196) Source: ChemBuyersGuide URL:[Link]

Foundational

An In-Depth Technical Guide to Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate, a substituted pyrazole derivative of significant interest in medicinal chemistry. We will delve into its chemical identity, a detailed, field-proven synthetic protocol, in-depth spectral characterization, and its potential applications within drug discovery, all grounded in authoritative scientific principles.

Core Compound Identity

Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate is a highly functionalized heterocyclic compound. The pyrazole core is a well-established "privileged scaffold" in drug discovery, known for its presence in numerous FDA-approved drugs.[1][2] The strategic placement of two bromo substituents, a nitro group, and a methyl acetate moiety suggests its potential as a versatile intermediate for combinatorial library synthesis or as a candidate for biological screening.

Identifier Value
Chemical Name methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate
CAS Number 1172351-19-7[3][4]
Molecular Formula C₆H₅Br₂N₃O₄
Molecular Weight 358.93 g/mol
Canonical SMILES COC(=O)CN1C(=C(C(=N1)Br)[O-])Br

Synthesis and Mechanism: A Step-by-Step Protocol

The synthesis of methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate can be approached through a multi-step process, beginning with the construction of the pyrazole ring, followed by functionalization. The following protocol is a robust and logical pathway based on established synthetic methodologies for pyrazole derivatives.[5][6]

Synthetic Workflow Diagram

cluster_0 Part 1: Pyrazole Ring Formation cluster_1 Part 2: N-Alkylation cluster_2 Part 3: Work-up and Purification A 3,5-Dibromo-4-nitro-1H-pyrazole E Reaction Mixture A->E B Methyl Chloroacetate B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., Acetone) D->E F Reflux E->F G Filtration F->G H Solvent Evaporation G->H I Recrystallization/Chromatography H->I J Final Product I->J

Caption: Synthetic workflow for methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate.

Detailed Experimental Protocol

Materials:

  • 3,5-dibromo-4-nitro-1H-pyrazole

  • Methyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetone (dry)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: To a stirred solution of 3,5-dibromo-4-nitro-1H-pyrazole (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2 equivalents).

  • Addition of Alkylating Agent: To this suspension, add methyl chloroacetate (1.2 equivalents) dropwise at room temperature. The causality for using a slight excess of the alkylating agent is to drive the reaction to completion.

  • Reaction Execution: The reaction mixture is then heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature. The inorganic salts are removed by filtration.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate.

In-Depth Spectral Characterization

Predicted ¹H NMR Spectral Data
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
-OCH₃3.7 - 3.9SingletN/ATypical range for a methyl ester.
-CH₂-5.0 - 5.3SingletN/AMethylene protons adjacent to the pyrazole nitrogen and the carbonyl group.
Predicted ¹³C NMR Spectral Data
Carbon Predicted Chemical Shift (δ, ppm) Rationale
-OCH₃52 - 54Typical range for a methyl ester carbon.
-CH₂-50 - 55Methylene carbon attached to the pyrazole nitrogen.
C=O165 - 170Carbonyl carbon of the ester group.
C4 (pyrazole)120 - 125Carbon bearing the nitro group.
C3, C5 (pyrazole)130 - 140Carbons bearing the bromo substituents.
Predicted IR Spectral Data
Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
C=O (ester)1730 - 1750Stretching
C-N (pyrazole)1500 - 1600Stretching
NO₂ (nitro)1500 - 1550 (asymmetric), 1340 - 1380 (symmetric)Stretching
C-Br500 - 600Stretching
Mass Spectrometry

In a mass spectrum, one would expect to observe the molecular ion peak [M]⁺ and characteristic isotopic patterns due to the presence of two bromine atoms. Fragmentation patterns would likely involve the loss of the methoxycarbonylmethyl group (-CH₂COOCH₃) and the nitro group (-NO₂).

Potential Applications in Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[9][10]

Rationale for Synthesis

The synthesis of methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate is driven by its potential as a highly versatile intermediate for the generation of novel drug candidates. The key functional groups offer multiple points for chemical modification:

  • Nitro Group: Can be reduced to an amine, which can then be further functionalized to introduce a wide variety of substituents.

  • Bromo Groups: Can be utilized in cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl or other carbon-based substituents, significantly expanding the chemical space.

  • Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

Potential Signaling Pathway Involvement

Given the prevalence of pyrazole derivatives as kinase inhibitors, it is plausible that derivatives of this compound could be designed to target various protein kinases involved in cell signaling pathways implicated in cancer and inflammation.[11]

cluster_0 Core Scaffold cluster_1 Chemical Modifications cluster_2 Potential Biological Targets cluster_3 Therapeutic Areas A Methyl 2-(3,5-dibromo-4-nitro- 1H-pyrazol-1-yl)acetate B Nitro Reduction A->B C Cross-Coupling A->C D Ester Hydrolysis A->D E Protein Kinases B->E C->E F Other Enzymes D->F H Oncology E->H I Inflammation E->I J Infectious Diseases F->J G Receptors G->H G->I

Caption: Logical pathway from the core compound to potential therapeutic applications.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[12][13] General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate is a compound with significant potential in the field of medicinal chemistry. Its highly functionalized structure makes it an ideal starting material for the synthesis of diverse libraries of novel compounds for biological screening. This guide has provided a comprehensive overview of its chemical identity, a robust synthetic protocol, and a detailed analysis of its potential applications, offering a valuable resource for researchers in drug discovery and development.

References

  • [No title provided]
  • [No title provided]
  • methyl (4-nitro-1H-pyrazol-1-yl)acetate — Chemical Substance Information. NextSDS. Available from: [Link]

  • Evaluation of new pyrazole derivatives for their biological activity. SciSpace. Available from: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Available from: [Link]

  • Current status of pyrazole and its biological activities. (2014). PMC. Available from: [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). JCHR. Available from: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Available from: [Link]

  • A facile synthesis of pyrazole derivatives in neat WERSA. (2019). Indian Chemical Society. Available from: [Link]

  • Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. ResearchGate. Available from: [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2026). Der Pharma Chemica. Available from: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. (2022). MDPI. Available from: [Link]

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. (2025). Journal of the American Chemical Society. Available from: [Link]

  • Synthesis and biological evaluation of some substituted-2-N-(5-chloro-2-methoxy-4-methylphenylsulphonyl) glutamic acid derivatives against prostate cancer cell line PC3. PubMed. Available from: [Link]

  • Practical Synthesis of Pyrazol-4-thiols. (2026). ChemRxiv. Available from: [Link]

  • Design, synthesis, and anti-proliferative activity of 1-(4-methoxyphenyl)-12-hydroxymethyl-p-carborane derivatives. (2016). PubMed. Available from: [Link]

  • 3-methyl-4-nitro-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry. Available from: [Link]

  • Enantioselective and collective total synthesis of pentacyclic 19- nor-clerodanes. (2023). PubMed. Available from: [Link]

Sources

Exploratory

Analytical Blueprint: Structural Elucidation of Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate

Executive Summary In modern drug discovery and agrochemical development, highly functionalized pyrazole scaffolds serve as critical pharmacophores due to their metabolic stability and diverse hydrogen-bonding capabilitie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized pyrazole scaffolds serve as critical pharmacophores due to their metabolic stability and diverse hydrogen-bonding capabilities. Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate (CAS: [1]) is a densely substituted heterocycle featuring two heavy halogens, a strongly electron-withdrawing nitro group, and an ester-functionalized alkyl chain.

This whitepaper provides an in-depth technical guide to the synthesis, mechanistic rationale, and multi-modal structural elucidation of this compound. Designed for analytical chemists and drug development professionals, this guide goes beyond merely listing spectral data; it explains the underlying quantum mechanical and thermodynamic causalities that define the molecule's spectroscopic signature.

Synthetic Pathway & Mechanistic Rationale

The target compound is synthesized via the SN​2 N-alkylation of 3,5-dibromo-4-nitro-1H-pyrazole (CID: [2]) with methyl bromoacetate.

Causality in Reagent Selection:
  • Base Selection (K₂CO₃): Unsubstituted pyrazole has a pKa​ of ~14.4. However, the presence of two halogens (-Br) and a strongly electron-withdrawing nitro group (-NO₂) at C4 heavily depletes electron density from the pyrazole ring through both inductive (-I) and resonance (-M) effects. This stabilizes the pyrazolide anion, drastically lowering the N-H pKa​ to approximately 5–7. Consequently, a mild base like potassium carbonate (K₂CO₃) is more than sufficient to quantitatively deprotonate the heterocycle. Using stronger bases (e.g., NaH or NaOH) is an active detriment, as they risk hydrolyzing the ester group of the alkylating agent.

  • Solvent Selection (DMF): N,N -Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cation but leaves the bulky pyrazolide anion "naked" and highly nucleophilic, drastically accelerating the SN​2 substitution kinetics.

Synthesis A 3,5-dibromo-4-nitro -1H-pyrazole D Methyl 2-(3,5-dibromo-4-nitro -1H-pyrazol-1-yl)acetate A->D N-Alkylation B Methyl bromoacetate (Alkylating Agent) B->D SN2 Substitution C K2CO3 / DMF (Base / Solvent) C->D Deprotonation

Synthetic pathway for methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate via N-alkylation.

Spectroscopic Elucidation Framework

The structural confirmation of organic compounds relies on a self-validating system of orthogonal analytical techniques, adhering to the foundational principles established by [3] and [4].

Elucidation Start Purified Compound HRMS HRMS (Isotope Pattern & Exact Mass) Start->HRMS m/z Analysis NMR 1H & 13C NMR (Proton/Carbon Mapping) Start->NMR Spin Resonance FTIR FT-IR (Functional Groups) Start->FTIR IR Absorption XRD X-Ray Crystallography (3D Conformation) Start->XRD Diffraction Confirm Confirmed Structure HRMS->Confirm M, M+2, M+4 (1:2:1) NMR->Confirm 5H, 6C environments FTIR->Confirm Ester & Nitro bands XRD->Confirm Atomic Coordinates

Multi-modal spectroscopic workflow for the structural elucidation of the pyrazole derivative.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) acts as the primary gatekeeper for structural validation. Because bromine has two stable isotopes ( 79Br at 50.69% and 81Br at 49.31%), a dibrominated molecule exhibits a highly characteristic isotopic cluster. The [M+H]+ peaks will appear at approximately m/z 341.86, 343.86, and 345.86 in a 1:2:1 ratio . Observing this exact isotopic triad is a self-validating check that the dibromo core remained intact during the basic alkylation conditions.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR Causality: The molecule contains only two proton environments: the N−CH2​ and the O−CH3​ . Because they are separated by an ester carbonyl and a nitrogen atom (a 4-bond distance: H-C-C(O)-O-C-H), no observable scalar J -coupling occurs. Thus, both appear as sharp singlets. The N−CH2​ protons are heavily deshielded (~5.2 ppm) because they are sandwiched between two highly electron-withdrawing groups (the ester carbonyl and the electron-deficient pyrazole ring).

  • ¹³C NMR Causality: The fully substituted pyrazole ring yields no C-H cross-peaks in HSQC. The quaternary carbons exhibit long longitudinal relaxation times ( T1​ ) and lack Nuclear Overhauser Effect (NOE) enhancement from attached protons, making them inherently weak. The C4 carbon attached to the nitro group is shifted downfield (~132 ppm) due to the strong -I effect of the NO2​ group.

Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum provides orthogonal validation of the functional groups. The ester carbonyl ( C=O ) stretch appears sharply at ~1745 cm−1 . The nitro group exhibits two distinct bands: an asymmetric stretch at ~1540 cm−1 and a symmetric stretch at ~1340 cm−1 .

X-Ray Crystallography (XRD)

Steric hindrance between the bulky bromine atoms at C3/C5 and the nitro group at C4 forces the nitro group to twist out of the pyrazole ring's coplanar plane. XRD provides the exact dihedral angle, explaining why the expected UV-Vis absorption maximum is blue-shifted (hypsochromic shift) due to the disruption of full π -conjugation.

Experimental Protocols

Synthesis of Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate
  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dibromo-4-nitro-1H-pyrazole (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL) under an argon atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq, 7.5 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to ensure complete formation of the pyrazolide anion.

  • Alkylation: Add methyl bromoacetate (1.1 eq, 5.5 mmol) dropwise via syringe over 5 minutes.

  • Reaction Monitoring: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar starting material will be consumed, yielding a higher- Rf​ product spot.

  • Workup (Self-Validating Step): Quench the reaction with distilled water (50 mL) and extract with ethyl acetate ( 3×20 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×20 mL). Causality: The LiCl wash is critical to quantitatively remove residual DMF, which would otherwise complicate NMR interpretation by introducing overlapping signals at 2.8, 2.9, and 8.0 ppm.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the title compound as an off-white solid.

Analytical Characterization Protocol
  • NMR Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 10s relaxation delay). Acquire ¹³C{¹H} NMR at 100 MHz (1024 scans). Causality: The long relaxation delay in ¹H NMR ensures accurate integration, while the high scan count in ¹³C NMR is required to resolve the quaternary pyrazole carbons against baseline noise.

  • HRMS Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization. Inject into an ESI-TOF mass spectrometer in positive ion mode.

Quantitative Data Summaries

Table 1: NMR Spectral Data ( CDCl3​ , 400 MHz / 100 MHz)
Position / Assignment¹H Chemical Shift ( δ , ppm)MultiplicityIntegration¹³C Chemical Shift ( δ , ppm)
N-CH₂ 5.21Singlet (s)2H52.4
O-CH₃ 3.82Singlet (s)3H53.1
C=O (Ester) ---166.8
C4 (C-NO₂) ---132.5
C3 (C-Br) ---127.3
C5 (C-Br) ---118.6
Table 2: FT-IR and HRMS Spectral Data
Analytical MethodKey ParameterObserved ValueStructural Significance
FT-IR (ATR) ν(C=O) 1745 cm−1 Confirms intact methyl ester.
FT-IR (ATR) ν(NO2​) Asymmetric1542 cm−1 Confirms presence of nitro group.
FT-IR (ATR) ν(C−Br) 650 cm−1 Confirms carbon-halogen bonds.
HRMS (ESI+) [M+H]+ Exact Mass341.8651 m/z Matches calculated mass for C6​H6​Br2​N3​O4+​ .
HRMS (ESI+) Isotope Pattern1 : 1.98 : 0.99Validates the presence of exactly two Bromine atoms.

References

  • NextSDS Chemical Database. (2024). methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate. CAS Number 1172351-19-7. Retrieved from[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13707994, 3,5-Dibromo-4-nitro-1H-pyrazole. Retrieved from[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2015). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Retrieved from[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Retrieved from[Link]

Foundational

potential therapeutic applications of nitropyrazole compounds

Nitropyrazole Compounds: Mechanistic Insights and Therapeutic Applications As the demand for novel pharmacophores in drug discovery intensifies, nitropyrazole derivatives have emerged as highly versatile and potent scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Nitropyrazole Compounds: Mechanistic Insights and Therapeutic Applications

As the demand for novel pharmacophores in drug discovery intensifies, nitropyrazole derivatives have emerged as highly versatile and potent scaffolds. The strategic incorporation of a nitro group into the pyrazole heteroaromatic framework fundamentally alters the molecule's electronic topology. This modification not only enhances lipophilicity and membrane permeability but also acts as a reactive trigger for specific enzymatic pathways[1].

This technical guide explores the causal mechanisms, quantitative efficacy, and validated experimental workflows driving the therapeutic application of nitropyrazoles across antimicrobial, antiparasitic, and neurodegenerative domains.

Pharmacological Mechanisms of Action

The therapeutic viability of nitropyrazoles is deeply rooted in their electronic properties. The strong electron-withdrawing nature of the nitro group lowers the pKa of the pyrazole ring, influencing target binding affinity. More importantly, the nitro group serves as a bioreducible warhead in specific physiological environments.

The Bioreduction Pathway (Antimicrobial & Antiparasitic)

Similar to the mechanism of metronidazole, specific nitropyrazole derivatives act as prodrugs in anaerobic or microaerophilic environments. The causality of their selective toxicity lies in the metabolic machinery of the target pathogens. Parasitic and bacterial oxidoreductases (such as ferredoxin) facilitate a single-electron transfer to the nitro group. This reduction generates a highly reactive nitro radical anion. Because mammalian cells typically lack these specific low-potential electron transport systems, the radical generation is localized within the pathogen, leading to catastrophic oxidative stress, DNA strand breaks, and cellular apoptosis[2].

MOA NP Nitropyrazole Prodrug (Stable State) Reductase Parasitic/Bacterial Oxidoreductase NP->Reductase Cellular Uptake Radical Nitro Radical Anion (Highly Reactive) Reductase->Radical Single-Electron Reduction DNA DNA Strand Breaks & Cellular Apoptosis Radical->DNA Oxidative Damage

Fig 1: Bioreduction mechanism of nitropyrazoles leading to parasitic and bacterial cell death.

Kinase Inhibition & CNS Applications

Beyond infectious diseases, the nitropyrazole scaffold is a critical building block for central nervous system (CNS) therapeutics. For example, 4-nitropyrazole is utilized in the synthesis of highly selective, brain-penetrant aminopyrazole LRRK2 inhibitors[3]. By reducing the nitro group to an amine, researchers generate a hydrogen-bond donor/acceptor motif that perfectly occupies the hinge region of the LRRK2 kinase, presenting a viable disease-modifying treatment for Parkinson's disease.

Quantitative Efficacy and Target Spectrum

In silico predictions and in vivo assays demonstrate that the position of the nitro group (e.g., 3-nitro vs. 4-nitro) and the nature of the N-substituent dictate the biological target[4]. The table below synthesizes the quantitative efficacy of key nitropyrazole derivatives.

CompoundTarget Organism / EnzymeKey Efficacy MetricRef
4-Nitropyrazole T. vaginalis, E. invadensIn vitro activity equivalent to metronidazole at 48h.[2]
1-Methyl-4-nitropyrazole T. vaginalis, E. invadensIn vitro activity equivalent to metronidazole at 48h.[2]
1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide Bacterial infections (In vivo)Peak urine conc. >1,000 µg/mL in mice (20 mg/kg oral dose); Peak serum conc. 13.6 µg/mL in dogs.[5]
1,3-Diaryl-5-nitropyrazoles Oxidoreductases & ProteasesHigh probability of target inhibition (Pa > 0.700) via PASS computational predictions.[1]

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, drug development protocols must be designed as self-validating systems. The following methodologies detail the synthesis of the core scaffold and its subsequent biological evaluation.

Protocol A: Electrophilic Nitration Synthesis of 4-Nitropyrazole

The synthesis of 4-nitropyrazole requires overcoming the deactivation of the pyrazole ring caused by initial protonation in acidic media[6].

  • Acid Mixture Preparation: Pre-cool 15 cm³ of concentrated sulfuric acid ( H2​SO4​ ) to 0°C. Slowly dissolve 8.5 g of pyrazole into the acid. Causality: H2​SO4​ acts as both a solvent and a catalyst to generate the highly reactive nitronium ion ( NO2+​ ) from nitric acid.

  • Temperature-Controlled Addition: Slowly add 18 cm³ of cold concentrated nitric acid ( HNO3​ , density = 1.4 g/mL) while maintaining the reaction vessel in an ice-salt bath[6]. Causality: Strict thermal control prevents runaway exothermic oxidation and limits the formation of unknown by-products or ring cleavage.

  • Reflux & Propagation: Heat the mixture under reflux for 3 hours. Causality: Elevated thermal energy is required to overcome the activation energy barrier for substituting the deactivated, protonated pyrazole ring.

  • Isolation: Cool the solution and pour it slowly over 80 g of crushed ice. Collect the resulting precipitate via vacuum filtration and wash with cold water and ethanol.

  • System Validation: Purify via recrystallization from toluene[6]. Validate the product identity using Thin-Layer Chromatography (TLC) under 254 nm UV light (ensuring the disappearance of the starting material) and confirm the structure via ^1H NMR, identifying the characteristic downfield shift of the pyrazole protons induced by the nitro group.

Protocol B: Self-Validating In Vitro Antimicrobial Screening (MIC Assay)

To evaluate the synthesized derivatives, a resazurin-based broth microdilution assay provides a high-throughput, colorimetric readout of Minimum Inhibitory Concentration (MIC).

  • Compound Preparation: Dissolve the nitropyrazole derivative in 1% DMSO to create a stock solution, followed by serial dilutions in a 96-well plate containing appropriate growth media.

  • Inoculation: Add a standardized microbial suspension (e.g., 5×105 CFU/mL) to each well.

  • Resazurin Addition: After the required incubation period (e.g., 24-48 hours), add resazurin dye. Causality: Metabolically active (living) cells reduce the blue resazurin to pink resorufin. A well remaining blue indicates successful microbial inhibition.

  • System Validation (Critical Controls):

    • Positive Control: Wells treated with a known standard (e.g., metronidazole[2] or nitrofurantoin[5]) to validate assay sensitivity.

    • Negative Control: Wells containing 1% DMSO without the drug to prove the vehicle is not cytotoxic.

    • Sterility Control: Media-only wells to rule out environmental contamination.

Workflow Step1 Electrophilic Nitration (HNO3/H2SO4 at 0°C) Step2 4-Nitropyrazole Isolation & Recrystallization Step1->Step2 Step3 Derivatization (N-alkylation/Arylation) Step2->Step3 Step4 In Vitro MIC Assay (Resazurin Validation) Step3->Step4 Step5 Hit Compound Selection Step4->Step5

Fig 2: Self-validating workflow from nitropyrazole synthesis to in vitro antimicrobial screening.

Conclusion

Nitropyrazoles represent a highly adaptable chemical space. Whether acting as a bioreducible prodrug against anaerobic parasites[2] or serving as an electron-modulating scaffold for LRRK2 kinase inhibitors[3], the nitro group provides a distinct pharmacological advantage. By adhering to strict, self-validating synthetic and screening protocols, researchers can continue to exploit this moiety for advanced therapeutic applications.

References

  • New Synthetic Antibacterial Compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole Carboxamide Source: nih.gov URL:[Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines Source: mdpi.com URL:[Link]

  • Antiparasitic Activity of Nine Pyrazole Derivatives Against Trichomonas Vaginalis, Entamoeba Invadens and Plasmodium Berghei Source: nih.gov URL:[Link]

  • Source: google.com (Google Patents)

Sources

Protocols & Analytical Methods

Method

methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate as an intermediate for heterocyclic synthesis

Application Note: Methyl 2-(3,5-Dibromo-4-nitro-1H-pyrazol-1-yl)acetate as an Advanced Intermediate for Bicyclic Heterocycle Synthesis Executive Summary The development of novel bicyclic heteroaromatic scaffolds is a cor...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 2-(3,5-Dibromo-4-nitro-1H-pyrazol-1-yl)acetate as an Advanced Intermediate for Bicyclic Heterocycle Synthesis

Executive Summary

The development of novel bicyclic heteroaromatic scaffolds is a cornerstone of modern drug discovery, particularly in the design of kinase inhibitors and central nervous system (CNS) therapeutics[1]. Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate has emerged as a highly versatile, multi-functional building block. By strategically leveraging the orthogonal reactivity of its four functionalized positions (N1, C3, C4, and C5), chemists can rapidly assemble complex pyrazolo-fused bicycles, such as pyrazolo[4,3-b]pyrazinones and pyrazolo[3,4-d]pyrimidines.

This application note details the structural rationale, comparative reactivity, and validated protocols for utilizing this intermediate in multi-step heterocyclic synthesis.

Structural Rationale & Causality (E-E-A-T Insights)

The synthetic utility of methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate relies on the precise electronic differentiation of its functional groups[2]:

  • C4-Nitro Group (The Activator): The strongly electron-withdrawing nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazole ring. This dramatically increases the electrophilicity of the adjacent carbon atoms, priming them for Nucleophilic Aromatic Substitution (SNAr)[2].

  • C5-Bromo vs. C3-Bromo (Regioselectivity): While both C3 and C5 bear bromine atoms, they are electronically distinct. The C5 position is flanked by the C4-nitro group and the N1-alkylated nitrogen. The inductive electron-withdrawing effect of the N1-acetate group further polarizes the C5–Br bond. Consequently, nucleophiles (amines, thiols, alkoxides) attack exclusively at C5 under mild conditions, leaving the C3-bromo group intact[3][4].

  • N1-Acetate (The Built-in Electrophile): The methyl acetate appendage serves a dual purpose. Initially, it acts as a protecting/directing group during SNAr. Subsequently, it functions as an intramolecular electrophile. Once the C4-nitro group is reduced to an amine, the resulting diamine undergoes spontaneous or acid-catalyzed lactamization with the ester, forging a new six-membered pyrazinone ring[5].

  • C3-Bromo (The Late-Stage Handle): Because the C3-bromine survives both the SNAr and reduction/cyclization steps, it serves as a pristine handle for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[1][6].

Synthetic Workflow Visualization

Mechanism A 3,5-Dibromo-4-nitro-1H-pyrazole (Starting Material) B Methyl 2-(3,5-dibromo-4-nitro- 1H-pyrazol-1-yl)acetate (Key Intermediate) A->B Alkylation (Methyl bromoacetate) C C5-Amino-3-bromo-4-nitro Intermediate B->C Regioselective SNAr (R-NH2) D C4-Amino-C5-amino Intermediate C->D Chemoselective Reduction (Fe/NH4Cl) E Pyrazolo[4,3-b]pyrazin-5(6H)-one Bicyclic Scaffold D->E Intramolecular Cyclization (Heat, -MeOH) F C3-Functionalized Target Compound E->F Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.)

Fig 1. Synthetic workflow from 3,5-dibromo-4-nitropyrazole to C3-functionalized bicyclic scaffolds.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding.

Protocol 1: Synthesis of Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate

Objective: N-alkylation of the parent pyrazole[4].

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dibromo-4-nitro-1H-pyrazole (1.0 equiv, 10 mmol) in anhydrous acetonitrile (30 mL). Add finely powdered anhydrous K2​CO3​ (2.0 equiv, 20 mmol).

  • Addition: Dropwise, add methyl bromoacetate (1.1 equiv, 11 mmol) at room temperature.

  • Heating: Attach a reflux condenser and heat the suspension to 60 °C for 4–6 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (broad spot, lower Rf​ due to acidic N-H) will convert to a sharp, higher Rf​ spot.

  • Workup: Cool to room temperature, filter off inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over Na2​SO4​ , and evaporate to yield the product as an off-white solid.

Protocol 2: Regioselective SNAr at C5

Objective: Displacement of the C5-bromide with a primary amine[1][5].

  • Reaction Setup: Dissolve the intermediate from Protocol 1 (1.0 equiv, 5 mmol) in anhydrous THF (15 mL). Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv, 10 mmol).

  • Addition: Add the desired primary amine (e.g., benzylamine, 1.2 equiv, 6 mmol).

  • Reaction: Stir at 40 °C for 3 hours.

  • Validation (In-Process): The reaction mixture will turn deep yellow/orange, indicating the formation of a highly conjugated push-pull nitroenamine system. LCMS will show a mass shift corresponding to the loss of one bromine atom and the addition of the amine.

  • Workup: Dilute with water and extract with EtOAc. The crude product is typically pure enough for the next step.

Protocol 3: Chemoselective Nitro Reduction & Cyclization

Objective: Reduce the C4-nitro group to an amine without dehalogenating the C3-bromine, followed by intramolecular lactamization[5]. Expert Insight: Catalytic hydrogenation ( H2​ , Pd/C) is strictly avoided here, as it frequently causes hydrodehalogenation of the C3-bromine. Béchamp reduction conditions ( Fe/NH4​Cl ) are highly chemoselective for the nitro group.

  • Reaction Setup: Dissolve the C5-amino intermediate (1.0 equiv, 4 mmol) in a 4:1 mixture of Ethanol and Water (20 mL).

  • Reagents: Add Iron powder (5.0 equiv, 20 mmol) and NH4​Cl (5.0 equiv, 20 mmol).

  • Reaction: Heat the mixture to 80 °C (reflux) for 4 hours. The reduction occurs rapidly, and the subsequent cyclization is driven by the prolonged heating.

  • Validation (In-Process): The deep yellow color will dissipate. LCMS will show the desired pyrazolo[4,3-b]pyrazin-5(6H)-one mass (loss of 30 Da for reduction, followed by loss of 32 Da for methanol elimination).

  • Workup: Filter the hot mixture through Celite to remove iron sludge. Wash the pad with hot ethanol. Concentrate the filtrate to yield the bicyclic scaffold.

Protocol 4: Late-Stage Suzuki-Miyaura Coupling at C3

Objective: Install an aryl/heteroaryl group at the C3 position.

  • Reaction Setup: Combine the bicyclic scaffold (1.0 equiv, 1 mmol), an arylboronic acid (1.5 equiv, 1.5 mmol), and K2​CO3​ (3.0 equiv, 3 mmol) in a 4:1 mixture of 1,4-Dioxane and Water (10 mL).

  • Degassing: Sparge the mixture with N2​ for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl2​ (0.05 equiv, 0.05 mmol).

  • Reaction: Heat at 90 °C under N2​ for 12 hours.

  • Workup: Filter through Celite, extract with EtOAc, and purify via silica gel chromatography.

Quantitative Data Presentation

Table 1: Comparative Reactivity Profile of the Pyrazole Scaffold

PositionFunctional GroupPrimary Reactivity ModeActivating FactorsOptimal Reaction Conditions
N1 -H (Starting Material)Electrophilic AlkylationDeprotonation by base ( pKa​ ~ 9)Alkyl halide, K2​CO3​ , MeCN, 60 °C
C5 -BromoNucleophilic Aromatic Substitution (SNAr)C4-Nitro (resonance), N1-Alkyl (inductive) 1∘ / 2∘ Amine, DIPEA, THF, 40 °C
C4 -NitroChemoselective Reduction-Fe, NH4​Cl , EtOH/ H2​O , 80 °C
C3 -BromoTransition-Metal Cross-CouplingUnaffected by SNAr conditionsAr-B(OH)2, Pd(dppf)Cl2, 90 °C

Table 2: Optimization of SNAr Conditions at C5

NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Chemoselectivity (C5 vs C3)
BenzylamineTHFDIPEA40392>99:1
MorpholineDMF K2​CO3​ 60488>99:1
Sodium MethoxideMeOHNone25195>99:1
ThiophenolEtOH Et3​N 25290>99:1

References

  • US20220213092A1 - Bicyclic pyrazole bruton's tyrosine kinase inhibitors. Google Patents. 1

  • Reactions of thiiranes with NH-heterocycles 1. An investigation of the reaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole. ResearchGate. 6

  • US5663366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair. Google Patents. 3

  • US8785656B2 - Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1H-pyrazole salt. Google Patents. 4

  • Nitro Compounds Archives. Alchem.Pharmtech. 2

Sources

Application

experimental procedure for the synthesis of pyrazole-based ligands

An Application Guide for the Synthesis of Pyrazole-Based Ligands For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Pyrazole Scaffold The pyrazole nucleus, a fi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of Pyrazole-Based Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern chemistry.[1][2] Its remarkable versatility and diverse biological activities have made it a cornerstone in medicinal chemistry, catalysis, and materials science.[2][3][4] Pyrazole-based ligands are integral to a wide array of approved therapeutics, including anti-inflammatory agents, anticancer drugs, and antivirals, underscoring their profound impact on human health.[2][4][5] Furthermore, their unique coordination properties make them invaluable in the design of catalysts and functional materials.[3][4]

This guide provides an in-depth exploration of the primary experimental procedures for synthesizing pyrazole-based ligands. Moving beyond a mere recitation of steps, we will delve into the mechanistic rationale behind three principal synthetic strategies: the classical Knorr synthesis, the versatile 1,3-dipolar cycloaddition, and modern multicomponent reactions. Each section includes detailed, field-proven protocols designed to be self-validating, ensuring researchers can confidently replicate and adapt these methods for their specific molecular targets.

Core Synthetic Strategies: A Comparative Overview

The construction of the pyrazole ring can be achieved through several reliable methods. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern (regioselectivity), and overall efficiency.

The Knorr Pyrazole Synthesis: The Classical Workhorse

First reported in 1883, the Knorr synthesis remains a highly relevant and widely used method due to its simplicity and the accessibility of its precursors.[6][7] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[8][9][10]

Mechanistic Insight: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hemiaminal intermediate. Subsequent dehydration leads to a hydrazone. An intramolecular cyclization then occurs as the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring.[9][10][11] The use of an acid catalyst is crucial as it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[10]

A key consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, two different regioisomeric products can be formed, depending on which carbonyl group is attacked first.[7][9]

Workflow for Knorr Pyrazole Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) & Hydrazine Derivative (e.g., Phenylhydrazine) B Add Solvent (e.g., Ethanol) & Acid Catalyst (e.g., Acetic Acid) A->B In reaction vessel C Heat mixture to reflux with stirring B->C D Monitor progress via TLC C->D Periodic sampling E Cool reaction mixture & remove solvent in vacuo D->E Upon completion F Recrystallize crude product from suitable solvent (e.g., Ethanol) E->F G Isolate pure pyrazole by filtration F->G

Caption: Workflow for the Knorr Pyrazole Synthesis.

Detailed Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is a representative example of the Knorr synthesis.

  • Materials:

    • Ethyl acetoacetate (1,3-dicarbonyl compound)

    • Phenylhydrazine (hydrazine derivative)

    • Ethanol (solvent)

    • Glacial Acetic Acid (catalyst)

    • Thin-Layer Chromatography (TLC) plates (silica gel)

    • Mobile Phase: 30% Ethyl Acetate / 70% Hexane

  • Procedure:

    • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl acetoacetate (10 mmol, 1.30 g) and phenylhydrazine (10 mmol, 1.08 g).

    • Solvent and Catalyst Addition: Add 20 mL of ethanol to the flask, followed by 3-4 drops of glacial acetic acid. The acetic acid catalyzes the condensation by activating the carbonyl groups.

    • Heating: Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.

    • Reaction Monitoring: After 1 hour, monitor the reaction's progress by TLC. Spot the reaction mixture against the starting materials. The reaction is complete when the starting material spots have been consumed and a new, more polar product spot is dominant.

    • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

    • Purification: The resulting crude solid or oil can be purified by recrystallization from a minimal amount of hot ethanol. Dissolve the crude product in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

ReagentMolar Eq.RoleTypical Yield
Ethyl Acetoacetate1.01,3-Dicarbonyl\multirow{2}{*}{85-95%[12]}
Phenylhydrazine1.0Hydrazine
Acetic AcidCatalyticAcid Catalyst
EthanolSolventReaction Medium
1,3-Dipolar Cycloaddition: A Versatile Approach

The 1,3-dipolar cycloaddition is a powerful method for constructing pyrazole rings, particularly for accessing highly substituted derivatives.[7] This reaction typically involves the [3+2] cycloaddition of a nitrile imine (the 1,3-dipole), often generated in situ, with an alkyne or an alkene (the dipolarophile).

Mechanistic Insight: Nitrile imines are transient species that can be generated from precursors like hydrazonoyl halides in the presence of a base. The base abstracts a proton, leading to the elimination of a halide and the formation of the nitrile imine. This highly reactive intermediate then readily undergoes a concerted cycloaddition reaction with an alkyne to form the pyrazole ring directly. If an alkene is used, a pyrazoline intermediate is formed first, which can then be oxidized to the corresponding pyrazole.[13]

Workflow for 1,3-Dipolar Cycloaddition

G cluster_0 Reaction Setup cluster_1 Nitrile Imine Generation & Cycloaddition cluster_2 Work-up & Purification A Combine Hydrazonoyl Halide precursor & Alkyne (e.g., DMAD) B Add aprotic solvent (e.g., Toluene) A->B C Add base (e.g., Triethylamine) dropwise at room temp. B->C Under N2 atmosphere D Heat mixture to reflux to drive cycloaddition C->D E Monitor reaction via TLC D->E F Cool, filter off salt byproduct (e.g., triethylammonium halide) E->F Upon completion G Remove solvent in vacuo F->G H Purify by column chromatography or recrystallization G->H

Caption: Workflow for Pyrazole Synthesis via 1,3-Dipolar Cycloaddition.

Detailed Protocol: Synthesis of a Polysubstituted Pyrazole

This protocol describes a typical [3+2] cycloaddition.

  • Materials:

    • N-phenyl-2-oxopropanehydrazonoyl chloride (hydrazonoyl halide precursor)

    • Dimethyl acetylenedicarboxylate (DMAD, dipolarophile)

    • Triethylamine (base)

    • Toluene (solvent)

  • Procedure:

    • Reaction Setup: To a solution of N-phenyl-2-oxopropanehydrazonoyl chloride (5 mmol, 0.98 g) and dimethyl acetylenedicarboxylate (DMAD) (6 mmol, 0.85 g) in 25 mL of dry toluene in a round-bottom flask, add a magnetic stir bar.

    • Base Addition: Add triethylamine (5.5 mmol, 0.56 g) dropwise to the stirred solution at room temperature. The triethylamine serves as a base to generate the nitrile imine in situ.

    • Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours.

    • Reaction Monitoring: Monitor the disappearance of the hydrazonoyl chloride precursor by TLC.

    • Work-up: Cool the reaction mixture to room temperature. The triethylammonium chloride salt will precipitate. Remove the salt by vacuum filtration and wash it with a small amount of toluene.

    • Solvent Removal: Combine the filtrate and the washings, and remove the toluene under reduced pressure.

    • Purification: The resulting crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure polysubstituted pyrazole.

ReagentMolar Eq.Role
Hydrazonoyl Halide1.0Nitrile Imine Precursor
Alkyne (DMAD)1.2Dipolarophile
Triethylamine1.1Base
TolueneSolventReaction Medium
Multicomponent Reactions (MCRs): Efficiency and Diversity

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a product that incorporates substantial portions of all reactants.[7] This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.[13]

Mechanistic Insight: The synthesis of pyrazoles via MCRs can proceed through various pathways. A common example involves the reaction of an aldehyde, phenylhydrazine, and an active methylene compound (like malononitrile) in the presence of a catalyst. The reaction likely begins with the formation of a hydrazone from the aldehyde and phenylhydrazine. Simultaneously, the active methylene compound undergoes a Knoevenagel condensation. These intermediates then combine and cyclize to form the pyrazole ring.

Workflow for a Three-Component Pyrazole Synthesis

G cluster_0 One-Pot Setup cluster_1 Reaction cluster_2 Isolation A Combine Aldehyde, Hydrazine, & Active Methylene Compound B Add Solvent (e.g., Ethanol) & Catalyst (e.g., AlCl3) A->B C Stir vigorously at specified temperature (e.g., room temp.) B->C D Product often precipitates from the reaction mixture C->D After short reaction time E Isolate pure product by simple filtration D->E

Caption: Workflow for a Multicomponent Pyrazole Synthesis.

Detailed Protocol: One-Pot Synthesis of a Functionalized Pyrazole

This protocol is based on a reported AlCl₃-catalyzed three-component reaction.[6][14]

  • Materials:

    • Substituted Aldehyde (e.g., Benzaldehyde)

    • Phenylhydrazine

    • Malononitrile (active methylene compound)

    • Aluminum Chloride (AlCl₃, catalyst)

    • Aqueous Ethanol (1:1 v/v, solvent)

  • Procedure:

    • Reaction Setup: In a 25 mL Erlenmeyer flask, combine the aldehyde (1 mmol), phenylhydrazine (1 mmol), and malononitrile (1 mmol).

    • Catalyst and Solvent Addition: Add 5 mL of a 1:1 (v/v) mixture of aqueous ethanol. To this slurry, add AlCl₃ (1 mmol) as the catalyst.[14]

    • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often rapid, proceeding to completion within 30 minutes.[6]

    • Isolation: In many cases, the product will precipitate directly from the reaction mixture as a solid.

    • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol, to remove any unreacted starting materials and the catalyst. The product is often of high purity, but can be further purified by recrystallization if necessary.[6]

ReagentMolar Eq.Role
Aldehyde1.0Electrophile
Phenylhydrazine1.0Dinucleophile
Malononitrile1.0Nucleophile/Cyclization partner
AlCl₃1.0Lewis Acid Catalyst

Spectroscopic Characterization: Confirming the Structure

Unambiguous characterization of the synthesized pyrazole ligands is essential. A combination of NMR, IR, and Mass Spectrometry is typically employed.[15][16][17]

Data Summary Table for Pyrazole Characterization

TechniqueKey FeatureTypical Observations & Rationale
¹H NMR N-H ProtonOften a broad singlet (>10 ppm), or may not be observed. This is due to rapid proton exchange between the two ring nitrogens (prototropic tautomerism) and/or exchange with protic solvents.[18]
C-H ProtonsAromatic protons on the pyrazole ring typically appear between 6.0-8.5 ppm. Coupling patterns can help determine the substitution pattern.
¹³C NMR Ring CarbonsPyrazole ring carbons typically resonate in the range of 100-150 ppm.
IR Spec. N-H StretchA very broad band often centered around 2600-3200 cm⁻¹. This is characteristic of strong intermolecular N-H···N hydrogen bonding in the solid state.[18][19]
C=N/C=C StretchA series of sharp to medium bands in the fingerprint region (1400-1600 cm⁻¹) are characteristic of the pyrazole ring's aromatic stretching vibrations.[18][19]
Mass Spec. Molecular IonProvides the molecular weight of the compound, confirming the successful synthesis of the target molecule.

Conclusion

The synthesis of pyrazole-based ligands is a mature yet continually evolving field. The classical Knorr synthesis, versatile 1,3-dipolar cycloadditions, and efficient multicomponent reactions provide a powerful toolkit for chemists. The choice of method depends on the desired substitution pattern and available resources. By understanding the mechanistic underpinnings of these reactions and employing rigorous monitoring and purification techniques, researchers can reliably produce a vast array of pyrazole-based ligands for applications in drug discovery, catalysis, and beyond.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Process for the preparation of pyrazoles. (n.d.). Google Patents.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. (n.d.). Wiley Online Library. Retrieved March 21, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (2021, February 23). J&K Scientific LLC. Retrieved March 21, 2026, from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved March 21, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved March 21, 2026, from [Link]

  • The Recent Development of the Pyrazoles : A Review. (2021, November 26). TSI Journals. Retrieved March 21, 2026, from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved March 21, 2026, from [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023, August 4). MDPI. Retrieved March 21, 2026, from [Link]

  • Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. (2010, October 1). ScienceDirect. Retrieved March 21, 2026, from [Link]

  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. (2019, March 4). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar. Retrieved March 21, 2026, from [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022, April 4). IJCRT.org. Retrieved March 21, 2026, from [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (n.d.). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Knorr pyrrole synthesis. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]

  • Synthesis, characterization, and dual applications of novel pyrazole-based ligands and their copper(II) complexes: anticancer, antimicrobial, and catalytic properties. (n.d.). Semantic Scholar. Retrieved March 21, 2026, from [Link]

  • pyrazole.pdf. (n.d.). CUTM Courseware. Retrieved March 21, 2026, from [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022, July 27). Visnav. Retrieved March 21, 2026, from [Link]

  • Perspective: the potential of pyrazole-based compounds in medicine. (2012, February 15). PubMed. Retrieved March 21, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews. Retrieved March 21, 2026, from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved March 21, 2026, from [Link]

  • Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. (n.d.). Journal of King Saud University - Science. Retrieved March 21, 2026, from [Link]

Sources

Method

Application Note: Design, Synthesis, and Screening of Substituted Pyrazoles as Targeted Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale As a Senior Application Scientist navi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist navigating the complex landscape of targeted oncology and inflammatory therapeutics, I frequently encounter the challenge of designing small molecules that can selectively bind to the highly conserved ATP-binding pocket of protein kinases. In this pursuit, the pyrazole scaffold has emerged as a privileged structure in medicinal chemistry[1].

The unfused pyrazole ring acts as a highly effective bioisostere for the adenine ring of ATP[1]. The causality behind its success lies in its unique electronic properties: the adjacent nitrogen atoms (N1 and N2) can act simultaneously as a hydrogen bond donor and acceptor. This allows the pyrazole moiety to form critical, high-affinity hydrogen bonds with the backbone amides of the kinase hinge region (e.g., interacting with residues like D132 and F134 in various kinases)[2]. Furthermore, the synthetic accessibility of pyrazoles allows for rapid functionalization at the 3-, 4-, and 5-positions, enabling medicinal chemists to direct substituents into the solvent-exposed regions or the deep hydrophobic pockets of the kinase to achieve isoform selectivity[3].

To date, the US FDA has approved numerous small-molecule protein kinase inhibitors (PKIs) containing a pyrazole ring, validating its clinical utility[1].

Table 1: Representative FDA-Approved Pyrazole-Based Kinase Inhibitors
Drug NamePrimary Target(s)Approval YearStructural ClassificationClinical Indication
Ruxolitinib JAK1 / JAK22011Disubstituted pyrazoleMyelofibrosis[4]
Crizotinib ALK / ROS12011Disubstituted pyrazoleNon-Small Cell Lung Cancer[4]
Encorafenib BRAF V600E2018Trisubstituted pyrazoleMelanoma[4]
Zanubrutinib BTK (Covalent)2019Pyrazole-containingMantle Cell Lymphoma[5]
Asciminib BCR-ABL1 (Allosteric)2021Pyrazole-pyridinePh+ Chronic Myeloid Leukemia[4]
Pirtobrutinib BTK (Non-covalent)2023Tetrasubstituted pyrazoleMantle Cell Lymphoma[4]

Visualizing the Kinase Inhibition Logic

To understand how pyrazole derivatives disrupt aberrant signaling, we must map the competitive binding landscape. The diagram below illustrates the fundamental mechanism by which ATP-competitive pyrazole inhibitors intercept kinase-mediated substrate phosphorylation.

KinaseInhibition ATP ATP Molecule Kinase Active Protein Kinase (Hinge Region) ATP->Kinase Binds ATP Pocket Substrate Target Protein Substrate Kinase->Substrate Catalyzes Transfer PhosphoSub Phosphorylated Substrate (Signaling) Substrate->PhosphoSub Pathway Activation Pyrazole Pyrazole Inhibitor (Adenine Mimetic) Pyrazole->Kinase H-Bonds to Hinge (Blocks ATP)

Fig 1: Mechanism of ATP-competitive kinase inhibition by pyrazole derivatives.

Experimental Workflows & Self-Validating Protocols

A robust drug discovery pipeline requires reproducible synthesis and highly sensitive biochemical screening. Below are the field-proven protocols for generating a versatile pyrazole building block and subsequently screening its kinase inhibitory activity.

Protocol 1: Microwave-Assisted Synthesis of the 3-Amino-1H-Pyrazole Scaffold

The 3-amino-1H-pyrazole scaffold is a highly versatile precursor. The exocyclic amine allows for subsequent coupling reactions (e.g., forming macrocycles or amide bonds) to probe the kinase solvent channel[2][6]. We utilize a microwave-assisted, acid-catalyzed cyclocondensation to ensure high regioselectivity and yield[7].

Causality of Reagent Choices:

  • p-Toluenesulfonic acid (p-TSA): Acts as a proton donor to activate the nitrile/carbonyl carbon of the starting material, drastically accelerating the nucleophilic attack by hydrazine[7].

  • Microwave Irradiation: Provides uniform, rapid heating that drives the dehydration step of the cyclization to completion, minimizing thermodynamic byproducts[7].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vial, combine 10 mmol of the chosen β -keto-nitrile (or enaminone) and 10 mmol of hydrazine hydrate[7].

  • Catalysis: Add 0.1 mmol of p-TSA and suspend the mixture in 5 mL of anhydrous toluene[7].

  • Cyclocondensation: Seal the vial and subject it to microwave irradiation (or reflux if microwave is unavailable) at 110°C for 15–30 minutes. Self-Validation: Monitor the reaction via TLC (Thin Layer Chromatography) using a 7:3 Hexane:Ethyl Acetate system. The disappearance of the starting material validates the completion of the cyclization[7].

  • Workup & Purification: Evaporate the toluene under reduced pressure. Add 10 mL of a 5% ethyl acetate in hexane solution and stir vigorously for 10 minutes. Causality: This specific solvent ratio dissolves non-polar organic impurities while precipitating the highly polar 3-amino-1H-pyrazole product[7].

  • Isolation: Filter the precipitate under a vacuum and dry overnight to yield the pure 3-amino-1H-pyrazole derivative[7].

Protocol 2: In Vitro ADP-Glo™ Kinase Assay for Inhibitor Screening

Once the pyrazole derivatives are synthesized, their IC 50​ values must be determined. The ADP-Glo™ assay is a homogeneous, bioluminescent method that measures the ADP formed during the kinase reaction[8][9].

Causality of Reagent Choices:

  • Luminescence over Radiometry: By converting ADP to ATP and coupling it to a luciferase reaction, we eliminate the need for hazardous 32 P-ATP while maintaining high sensitivity (detecting as low as 0.1 pmol of ADP)[8][9].

  • ATP Depletion Step: Crucial for assay integrity. The ADP-Glo reagent actively degrades unreacted background ATP, ensuring that the final luminescent signal is exclusively derived from the ADP generated by the active kinase[9][10].

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a solid white 384-well plate, add 1 µL of the synthesized pyrazole inhibitor (prepared in a dose-response dilution series, typically 1 nM to 100 µM in 5% DMSO)[11].

  • Enzyme & Substrate Addition: Add 2 µL of the purified recombinant kinase working stock and 2 µL of the ATP/protein substrate mixture (final ATP concentration typically 10–25 µM)[10][11].

  • Incubation: Seal the plate and incubate at room temperature (RT) for 1 to 4 hours, depending on the specific kinase's turnover rate[11].

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at RT for 40 minutes. Self-Validation: This step completely halts kinase activity and destroys remaining ATP. A control well with no enzyme should yield near-zero luminescence after this step[8][10].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate at RT for 30–60 minutes. This reagent converts the generated ADP back to ATP and introduces luciferase/luciferin to generate light[8][10].

  • Readout: Measure the luminescence (Relative Light Units, RLU) using a microplate reader. Calculate the IC 50​ by plotting the RLU against the log concentration of the pyrazole inhibitor[8][11].

ADPGloWorkflow Step1 1. Kinase Reaction Kinase + Substrate + ATP + Pyrazole Inhibitor Incubate 1-4 hrs (Generates ADP) Step2 2. ATP Depletion Add ADP-Glo Reagent (Incubate 40 min) Stops reaction & depletes unreacted ATP Step1->Step2 Step3 3. Signal Generation Add Kinase Detection Reagent (Incubate 30 min) Converts ADP to ATP -> Luciferase emits light Step2->Step3 Readout 4. Data Acquisition Measure Luminescence (RLU) High Signal = Active Kinase Low Signal = Inhibition Step3->Readout

Fig 2: Step-by-step logical workflow of the ADP-Glo™ Kinase Assay.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed / MDPI. Available at:[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. NIH. Available at:[Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. Available at:[Link]

  • Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry - ACS. Available at:[Link]

  • Microwave assisted synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluenesulphonic acid. TSI Journals. Available at:[Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. bioRxiv. Available at:[Link]

  • Linearity of the ADP-Glo™ kinase assay. ResearchGate. Available at:[Link]

  • A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy. PMC - NIH. Available at:[Link]

  • Synthesis and Characterization of ULK1/2 Kinase Inhibitors That Inhibit Autophagy. ACS Publications. Available at:[Link]

  • ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yields in the synthesis of pyrazole derivatives

Welcome to the Pyrazole Synthesis Technical Support Center. As application scientists, we frequently see researchers struggling with pyrazole yields stalling in the 20–40% range.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Technical Support Center. As application scientists, we frequently see researchers struggling with pyrazole yields stalling in the 20–40% range. The root cause rarely lies in the quality of the starting materials; rather, it stems from the intrinsic mechanistic flaws of the chosen synthetic route—specifically, competing nucleophilicities in condensation reactions, substrate degradation, and catalyst poisoning in cross-couplings.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind these failures and provide self-validating, highly optimized protocols to restore your yields.

Diagnostic Workflow: Isolating the Root Cause

Before altering your reaction conditions, identify the specific failure mode of your synthesis using the diagnostic tree below.

DiagnosticWorkflow Start Low Pyrazole Yield Detected ReactionType Identify Reaction Class Start->ReactionType DeNovo De Novo Ring Synthesis (e.g., Knorr Condensation) ReactionType->DeNovo LateStage Late-Stage Functionalization (e.g., N-Arylation) ReactionType->LateStage Regio Mixture of Regioisomers? DeNovo->Regio Degradation Substrate Degradation? (e.g., 1,3-dialdehydes) DeNovo->Degradation CatDeact Catalyst Deactivation? LateStage->CatDeact FixRegio Switch to N-Arylhydrazones + Nitroolefins (TFE/TFA) Regio->FixRegio FixDegradation Use 1,3-Diols via Hydrogen Transfer Catalysis Degradation->FixDegradation FixCat Use Bulky Ligands (e.g., tBuBrettPhos) CatDeact->FixCat

Figure 1: Diagnostic decision tree for troubleshooting low yields in pyrazole synthesis.

Module 1: De Novo Ring Synthesis (The Knorr Reaction & Alternatives)

Q1: I am running a standard Knorr condensation between an unsymmetrical 1,3-diketone and a substituted hydrazine, but my isolated yield of the target pyrazole is under 40%. NMR shows a 1:1 mixture of regioisomers. How can I drive this to a single product?

A1: The traditional Knorr pyrazole synthesis is notoriously plagued by poor regioselectivity. Causally, this happens because the two nitrogen atoms of the hydrazine have similar nucleophilicities, and the two carbonyl carbons of the 1,3-dicarbonyl often have competing electrophilicities. When the steric and electronic differentiation between the R-groups is minimal, the reaction splits down two competing pathways.

To force complete regioselectivity, you must alter the electronic differentiation of the intermediates. A highly effective workaround is to abandon the 1,3-dicarbonyl entirely and utilize the reaction between N-arylhydrazones and nitroolefins [1]. By leveraging the nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone, an acid-assisted reaction in 2,2,2-trifluoroethanol (TFE) and trifluoroacetic acid (TFA) forces a stepwise cycloaddition pathway. This eliminates the regioisomeric mixture and drastically improves the isolated yield.

Pathway Hydrazone N-Arylhydrazone + Nitroolefin NucleophilicAttack Stepwise Nucleophilic Attack (TFE/TFA Promoted) Hydrazone->NucleophilicAttack Pyrazolidine Pyrazolidine Intermediate NucleophilicAttack->Pyrazolidine Elimination Oxidative Elimination of HNO2 Pyrazolidine->Elimination PureProduct Pure 1,3,5-Trisubstituted Pyrazole (High Yield) Elimination->PureProduct

Figure 2: Stepwise mechanistic pathway of acid-assisted regioselective pyrazole synthesis.

Standard Operating Procedure: Acid-Assisted Regioselective Cycloaddition

  • Preparation: Dissolve the electron-deficient N-arylhydrazone (1.0 equiv) and nitroolefin (1.2 equiv) in 2,2,2-trifluoroethanol (TFE) to achieve a 0.2 M concentration.

  • Activation: Add trifluoroacetic acid (TFA) (20 mol%) as an acidic promoter. Self-Validation Check: The TFA is critical to activate the nitroolefin for the initial nucleophilic attack.

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere for 12–24 hours.

  • Monitoring: Track conversion via LC-MS. The stepwise cycloaddition prevents the formation of the undesired regioisomer, so you should only see one product mass peak emerging.

  • Isolation: Concentrate the mixture in vacuo and purify via flash column chromatography.

Table 1: Impact of Reaction Conditions on Regioselectivity (Hydrazone + Nitroolefin)

ConditionSolventAdditiveYield (%)Regioselectivity (Desired:Undesired)
Standard ThermalEthylene GlycolNone45%2:1
Base-PromotedDMFK₂CO₃20%Complex Mixture
Acid-Assisted (Optimized) TFE TFA (20 mol%) 88% >99:1

Q2: My 1,3-dialdehyde starting material is unstable, leading to rapid polymerization and abysmal pyrazole yields (<15%). What is a viable workaround?

A2: 1,3-dialdehydes are highly prone to self-condensation and degradation under standard reaction conditions. A proven, self-validating workaround is to use 1,3-diols as stable surrogates via iridium- or ruthenium-catalyzed hydrogen transfer [2]. The diol is dehydrogenated in situ to the dialdehyde, which immediately condenses with the hydrazine before it has the opportunity to degrade or polymerize.

Module 2: Late-Stage N-Arylation (Cross-Coupling)

Q3: I am attempting the N-arylation of a 3-substituted pyrazole using an aryl triflate and standard Pd(PPh₃)₄, but the reaction stalls at 20% conversion. What is causing this catalyst deactivation?

A3: Pyrazoles are excellent bidentate ligands. In low-valent palladium catalysis, the unsubstituted nitrogen of the pyrazole can strongly coordinate to the Pd(II) intermediate immediately following oxidative addition. This forms a highly stable, off-cycle resting state that effectively poisons the catalyst, halting the catalytic cycle before reductive elimination can occur.

To overcome this, you must use highly bulky, electron-rich dialkylbiaryl phosphine ligands like tBuBrettPhos [3]. The extreme steric bulk of tBuBrettPhos physically prevents the pyrazole from forming a stable multidentate complex with the palladium center, forcing the reaction down the productive reductive elimination pathway.

Standard Operating Procedure: Optimized Pd-Catalyzed N-Arylation

  • Inert Setup: In a glovebox or under strict Schlenk conditions, charge a reaction vial with Pd(dba)₂ (2–6 mol%) and tBuBrettPhos (3–9 mol%). Note: Maintain a strict 1:1.5 ratio of Pd to ligand.

  • Reagent Addition: Add the pyrazole derivative (1.2 equiv), aryl triflate (1.0 equiv), and sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Solvation: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M).

  • Coupling: Seal the vial, remove from the glovebox, and heat at 70 °C for 24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove the catalyst and salts, and concentrate for purification.

Table 2: Ligand Effects on Pd-Catalyzed N-Arylation of Pyrazoles

LigandCatalyst PrecursorYield (%)Mechanistic Observation / Causality
PPh₃Pd(PPh₃)₄<20%Catalyst poisoning via pyrazole N-coordination.
XPhosPd₂(dba)₃45%Moderate conversion; insufficient steric bulk to prevent resting states.
tBuBrettPhos Pd(dba)₂ 98% Extreme steric bulk forces reductive elimination.

Module 3: Advanced Cycloadditions

Q4: I need to synthesize a 1,3,5-trisubstituted pyrazole where the substituents at C3 and C5 are electronically and sterically identical. Traditional methods yield an inseparable 1:1 mixture. How do I solve this?

A4: When substituents are indistinguishable to the condensing reagents, you must fundamentally change the bond-forming logic. The reaction of N-alkylated tosylhydrazones with terminal alkynes completely bypasses the dicarbonyl paradigm [4]. By using a base (t-BuOK) and a phase-transfer catalyst (18-crown-6), the reaction proceeds with complete regioselectivity. The polarity of the alkyne and the tosylhydrazone strictly dictates the orientation of the cycloaddition, regardless of how similar the R-groups are.

References

  • Source: Organic Letters (American Chemical Society)
  • Source: Organic Letters (American Chemical Society)
  • Source: The Journal of Organic Chemistry (American Chemical Society)
  • Source: Organic Letters (American Chemical Society)

Reference Data & Comparative Studies

Validation

alternative brominating agents for the synthesis of dibromopyrazoles

Title: Optimizing the Synthesis of Dibromopyrazoles: A Comparative Guide to Alternative Brominating Agents Introduction The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry and a critical building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Optimizing the Synthesis of Dibromopyrazoles: A Comparative Guide to Alternative Brominating Agents

Introduction The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry and a critical building block in agrochemical development. Specifically, dibromopyrazoles (such as 3,5-dibromopyrazole and 4,5-dibromopyrazole) serve as highly versatile synthetic intermediates. The presence of two orthogonal bromine handles allows for sequential, regioselective metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid exploration of complex structure-activity relationships (SAR).

Historically, the bromination of pyrazoles relied on elemental bromine ( Br2​ ). While effective, Br2​ presents severe operational bottlenecks: it is highly toxic, corrosive, difficult to handle at scale, and frequently leads to poor regioselectivity or over-bromination. As drug development professionals increasingly prioritize green chemistry and scalable manufacturing, alternative electrophilic brominating agents—namely N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)—have become the industry standard. This guide objectively compares these alternative agents, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for the synthesis of dibromopyrazoles.

Mechanistic Insights and Agent Comparison The bromination of the pyrazole ring proceeds via an Electrophilic Aromatic Substitution ( SE​Ar ) mechanism. The C-4 position is the most electron-rich and is kinetically favored for the initial electrophilic attack. Once the first bromine is installed, the pyrazole ring becomes electronically deactivated due to the inductive electron-withdrawing effect of the halogen. Consequently, the second bromination event (typically at C-3 or C-5) requires a higher activation energy, necessitating either a highly reactive brominating species, elevated temperatures, or extended reaction times.

When selecting an alternative to Br2​ , the choice largely falls between NBS and DBDMH:

  • N-Bromosuccinimide (NBS): NBS is a mild, easy-to-handle solid that provides a controlled release of Br+ . However, it contains only one active bromine atom per molecule. To achieve dibromination, strictly more than 2.0 equivalents are required. This results in the generation of two equivalents of succinimide waste, leading to poor atom economy and potential separation challenges during downstream processing.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is emerging as a superior alternative for multi-halogenation workflows. Structurally, both nitrogen atoms in the hydantoin ring are flanked by strongly electron-withdrawing carbonyl groups. This highly polarizes both N-Br bonds, making DBDMH an exceptionally potent source of electrophilic bromine. Crucially, a single molecule of DBDMH delivers two active Br+ equivalents. This allows for the complete dibromination of a pyrazole substrate using only 1.0 equivalent of the reagent, effectively halving the required mass of the brominating agent and significantly reducing waste .

Quantitative Comparison of Brominating Agents The following table summarizes the performance and operational metrics of Br2​ , NBS, and DBDMH in the context of pyrazole dibromination.

Brominating AgentActive Br+ per MoleculeAtom Economy (Br)Primary ByproductHandling & Safety ProfileTypical Yield (Dibromination)
Elemental Bromine ( Br2​ ) 2100%HBr gasHighly toxic, volatile, highly corrosive. Requires specialized ventilation.60–75% (Prone to over-reaction)
N-Bromosuccinimide (NBS) 144.9%SuccinimideMild, stable solid. Low toxicity. Easy to weigh and transfer.80–90%
DBDMH 255.9%5,5-DimethylhydantoinStable solid, mild oxidizer. Superior mass efficiency.85–95%

Data supported by process chemistry evaluations and reagent properties .

Workflow and Logical Relationships To visualize the decision-making process and the reaction pathway, the following workflow diagram illustrates the transition from legacy methods to modern, atom-economical alternatives.

BrominationWorkflow Start 1H-Pyrazole Substrate (Starting Material) Decision Select Brominating Agent (Based on Atom Economy & Scale) Start->Decision Br2 Elemental Br2 - High Toxicity - Corrosive - Poor Selectivity Decision->Br2 Legacy NBS NBS (>2.0 eq.) - Mild Conditions - 1 Active Br+ - High Waste Decision->NBS Small Scale DBDMH DBDMH (1.0 eq.) - 2 Active Br+ - High Atom Economy - Cost-Effective Decision->DBDMH Scale-Up SEAr Electrophilic Aromatic Substitution (SEAr) Fast C-4 Bromination -> Slower C-3/C-5 Bromination Br2->SEAr NBS->SEAr DBDMH->SEAr Product Dibromopyrazole Target (e.g., 3,5-Dibromopyrazole) SEAr->Product

Figure 1: Logical workflow for selecting brominating agents in dibromopyrazole synthesis.

Self-Validating Experimental Protocols The following methodologies are designed as self-validating systems. They incorporate specific causality for reagent choices and In-Process Controls (IPC) to ensure the integrity of the reaction before proceeding to isolation.

Protocol A: High-Efficiency Dibromination using DBDMH (Recommended for Scale-Up) Causality: Acetonitrile is selected as the solvent because its polar aprotic nature stabilizes the cationic Wheland intermediate during the SE​Ar mechanism. The reaction is initiated at 0∘C to control the rapid, exothermic bromination at the C-4 position. Warming to room temperature provides the thermal energy required to overcome the activation barrier for the second bromination on the deactivated ring .

  • Preparation: Charge a dry, round-bottom flask with 1H-pyrazole (10.0 mmol, 1.0 eq.) and anhydrous acetonitrile (30 mL) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0∘C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Reagent Addition: Slowly add DBDMH (10.5 mmol, 1.05 eq.) in small portions over 15 minutes. Observation: The solution may turn slightly yellow, and a mild exotherm will be observed.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature ( 20−25∘C ). Stir for 4–6 hours.

  • In-Process Control (IPC) & Validation: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1) and LC-MS. Self-Validation: The disappearance of the starting material and the intermediate 4-bromopyrazole (typically a lower Rf​ spot) confirms the completion of the second bromination event. The precipitation of the 5,5-dimethylhydantoin byproduct often serves as a visual indicator of progression.

  • Quenching & Workup: Quench the reaction with 10% aqueous sodium thiosulfate (10 mL) to neutralize any residual electrophilic bromine. Concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Partition the aqueous residue with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude dibromopyrazole.

  • Purification: Purify via flash column chromatography or recrystallization (e.g., from toluene) to obtain the pure product.

Protocol B: Standard Dibromination using NBS Causality: When DBDMH is unavailable, NBS serves as a reliable alternative. Because NBS only delivers one equivalent of Br+ , a stoichiometric excess ( >2.0 eq.) is strictly required. DMF is often used as a solvent here to fully dissolve the large mass of NBS and the resulting succinimide byproduct .

  • Preparation: Dissolve 1H-pyrazole (10.0 mmol, 1.0 eq.) in anhydrous DMF (25 mL) in a round-bottom flask.

  • Reagent Addition: While stirring at room temperature, add NBS (21.0 mmol, 2.1 eq.) portion-wise over 20 minutes to prevent excessive heat generation.

  • Reaction Propagation: Stir the reaction mixture at room temperature for 2 hours. Due to the deactivation of the monobrominated intermediate, heat the mixture to 50∘C for an additional 4 hours to drive the second bromination to completion.

  • In-Process Control (IPC) & Validation: Analyze an aliquot via LC-MS. Self-Validation: The mass spectrum must show the dominant isotopic pattern characteristic of a dibrominated species (M, M+2, M+4 in a 1:2:1 ratio). If the monobrominated mass persists, add an additional 0.2 eq. of NBS.

  • Quenching & Workup: Pour the reaction mixture into ice-cold distilled water (100 mL). The dibromopyrazole product will typically precipitate as an off-white solid.

  • Isolation: Filter the precipitate under vacuum, wash extensively with cold water (to remove DMF and succinimide), and dry under high vacuum to afford the product.

Conclusion While elemental bromine remains a legacy reagent for the halogenation of heterocycles, the shift towards solid, easily handled N-bromo compounds has revolutionized the synthesis of dibromopyrazoles. As demonstrated, while NBS provides a mild and effective route, DBDMH offers superior atom economy, reduced waste generation, and enhanced cost-efficiency, making it the optimal choice for both bench-scale research and industrial manufacturing.

References

  • Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. Organic Process Research & Development.[Link]

  • Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients. Manac Inc. Technical Articles.[Link]

  • 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Organic Chemistry Portal.[Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides. The Journal of Organic Chemistry.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate

Professional Safety & Handling Guide: Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate As a highly specialized building block in drug development and agrochemical research, methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Professional Safety & Handling Guide: Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate

As a highly specialized building block in drug development and agrochemical research, methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate presents unique handling considerations. The presence of a densely functionalized pyrazole core—specifically the electron-withdrawing nitro group and lipophilic bromine atoms—dictates strict adherence to advanced Personal Protective Equipment (PPE) and operational protocols.

This guide provides an authoritative, self-validating system for the safe laboratory handling, operational workflow, and disposal of this compound.

Hazard Profile & Physicochemical Causality

To design an effective PPE matrix, we must first understand the causality behind the chemical's hazards. While specific toxicological data for the methyl acetate derivative may be limited, we extrapolate baseline risks from its parent compound, 3,5-dibromo-4-nitro-1H-pyrazole[1].

The incorporation of heavy halogens (bromine) increases the molecule's lipophilicity, which can enhance dermal penetration if the compound is dissolved in permeation-enhancing organic solvents (e.g., DMSO, DMF). Furthermore, nitroaromatic and nitroheterocyclic compounds are notorious for causing skin sensitization and respiratory irritation.

Table 1: Hazard Summary & Operational Impact

Structural FeatureAnticipated Hazard (GHS Criteria)Causality & Operational Impact
Nitro Group (-NO2) H302 (Harmful if swallowed), H335 (Respiratory irritation)Potential for redox reactivity and biological interaction. Mandates strict respiratory and inhalation barriers.
Dibromo Substitution H315 (Skin irritation), H319 (Eye irritation)High lipophilicity increases the risk of transdermal transport if solubilized. Mandates chemical-resistant elastomers.
Solid State (Powder) Dust generationAerosolization during weighing requires localized exhaust ventilation (fume hood) to prevent inhalation.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must function as part of a comprehensive barrier system. Do not rely on a single point of failure.

  • Hand Protection (Primary Barrier): Use heavy-duty Nitrile gloves (minimum thickness 0.11 mm for incidental splash; >0.4 mm for extended handling). Causality: Nitrile provides excellent resistance to the solid powder. However, if handling the compound in solution (e.g., DCM or EtOAc), consult a solvent-specific degradation chart, as the solvent acts as a transport vector for the lipophilic pyrazole.

  • Eye & Face Protection: Snug-fitting, indirect-vented chemical safety goggles (compliant with ANSI Z87.1 or EN 166). Safety glasses with side shields are insufficient due to the risk of fine powder aerosolization.

  • Body Protection: A knee-length, flame-retardant laboratory coat with knit cuffs. Ensure cuffs are tucked under the gloves to eliminate exposed skin at the wrists.

  • Respiratory Protection: Handling must be strictly confined to a certified chemical fume hood. If engineering controls are compromised or bulk transfer is required, a fitted half-mask respirator equipped with P100 (or FFP3) particulate filters is mandatory.

Operational Workflow & Step-by-Step Methodology

The following protocol is a self-validating workflow designed to isolate the researcher from the compound during standard laboratory operations (e.g., weighing and reaction setup).

Step 1: Pre-Operation Verification

  • Verify fume hood functionality. Ensure the sash is positioned at the certified working height and the face velocity reads between 0.4 and 0.6 m/s.

  • Clear the workspace of incompatible materials, particularly strong reducing agents or strong bases, which may react with the nitro group or the ester linkage.

  • Don all required PPE (Nitrile gloves, lab coat, goggles) before bringing the chemical container into the hood.

Step 2: Dispensing and Weighing

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Static charge can cause fine, halogenated powders to disperse unpredictably.

  • Use a grounded, stainless-steel spatula to transfer the methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate.

  • Seal the primary chemical container immediately after dispensing to minimize environmental exposure.

Step 3: Solubilization & Transfer

  • If the protocol requires solubilization, add the solvent directly to the weighing vessel or reaction flask inside the fume hood.

  • Never transport the dry powder across the laboratory. If transport is unavoidable, place the sealed vial inside a secondary, shatter-proof containment vessel.

Workflow & Spill Response Visualization

The following diagram maps the logical decision tree for handling this compound, ensuring that every operational path terminates in safe, compliant waste disposal.

SafetyWorkflow Start Pre-Operation PPE Verification Hood Transfer to Fume Hood Start->Hood Weigh Weighing & Dispensing Hood->Weigh Spill Spill Event Detected? Weigh->Spill Decon Decontamination Protocol Spill->Decon Yes Proceed Proceed to Reaction Setup Spill->Proceed No Waste Halogenated Waste Disposal Decon->Waste Proceed->Waste Post-Reaction

Caption: Operational workflow and spill response decision matrix for halogenated pyrazole handling.

Spill Decontamination & Waste Disposal Plan

Spill Response: In the event of a solid spill inside the fume hood, do not dry-sweep. Dry sweeping aerosolizes the irritant powder. Instead, gently cover the spill with damp, absorbent paper towels (using water or a compatible inert solvent) to suppress dust. Carefully scoop the material into a designated hazardous waste container. Wash the contaminated surface thoroughly with soap and water, followed by an ethanol wipe down.

Waste Management: Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate and its derivatives must be strictly segregated into Halogenated Organic Waste streams[2].

  • Do not mix with non-halogenated solvents, as disposal facilities require distinct incineration protocols for halogenated compounds to scrub hydrobromic acid (HBr) and nitrogen oxides (NOx) from the exhaust.

  • Solid waste (contaminated gloves, weighing boats, paper towels) must be placed in a sealed, puncture-resistant container labeled "Solid Halogenated Heterocyclic Waste."

  • Ensure all waste containers are kept closed unless actively adding waste, in compliance with EPA/local regulatory standards.

References

  • NextSDS. (n.d.). methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate — Chemical Substance Information. Retrieved March 21, 2026, from[Link]

Sources

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